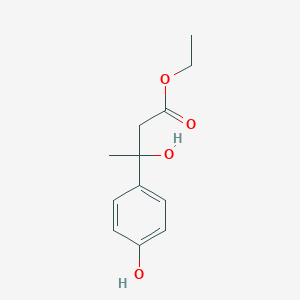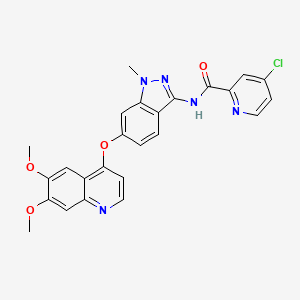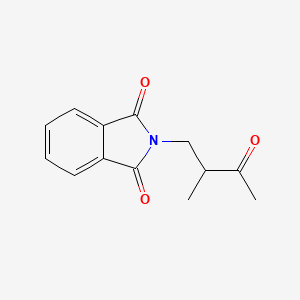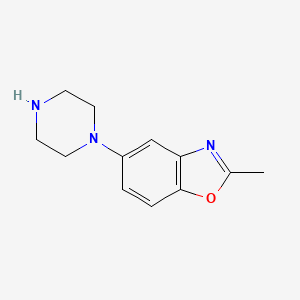![molecular formula C17H11N3O4S2 B15355976 1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15355976.png)
1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. The combination of its benzenesulfonyl, nitrothiophen, and pyrrolopyridine moieties makes it an interesting subject of study in medicinal chemistry, organic synthesis, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions
Industrial Production Methods
While laboratory-scale synthesis is well-documented, industrial production methods are more specialized and might involve optimized reaction conditions for higher yield and purity. These conditions often include controlled temperature, pressure, and the use of catalysts to facilitate efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine: undergoes various chemical reactions, including:
Oxidation: : Converts it to sulfoxides or sulfones.
Reduction: : Nitro group reduction leads to amino derivatives.
Substitution: : Aromatic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Performed using agents like tin(II) chloride or hydrogenation catalysts.
Substitution: : Typically involves halogens or strong bases under controlled conditions.
Major Products
Oxidation: : Produces sulfoxides and sulfones.
Reduction: : Yields amino derivatives.
Substitution: : Leads to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a key intermediate in designing ligands for coordination chemistry.
Biology and Medicine
This compound is explored for its potential in drug discovery. Its unique structure offers possibilities for designing molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industry, the compound finds applications in the development of specialty materials, including conductive polymers and advanced organic electronics.
Mechanism of Action
The mechanism of action for 1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity by binding to the active site or influencing signal transduction pathways.
Molecular Targets and Pathways
Potential molecular targets include enzymes involved in metabolic pathways, receptors in cellular signaling, and proteins crucial for cell division and apoptosis.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine: is unique due to its combined structural features, which are not commonly found together in other compounds. Similar compounds include:
1-(Benzenesulfonyl)pyrrole: : Shares the benzenesulfonyl group but lacks the nitrothiophen moiety.
3-(5-Nitrothiophen-2-yl)pyrrolidine: : Contains the nitrothiophen group but differs in the core structure.
These similar compounds highlight the distinctiveness of This compound
Anything else you’re curious about with this compound?
Properties
Molecular Formula |
C17H11N3O4S2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H11N3O4S2/c21-20(22)16-9-8-15(25-16)14-11-19(17-13(14)7-4-10-18-17)26(23,24)12-5-2-1-3-6-12/h1-11H |
InChI Key |
CZDXNCYGBRFDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C4=CC=C(S4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)

![N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15355919.png)
![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)


![5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
![1-[(2-Bromo-5-chlorophenyl)methyl]-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B15355964.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)
![Tert-butyl 4-[(2-methyl-3-piperidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15355967.png)
![N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide](/img/structure/B15355970.png)



